REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Cl-].[Cl-].[Cl-].[Al+3].Cl[C:13]([CH2:15][CH2:16][CH2:17][C:18]([O:20][CH3:21])=[O:19])=[O:14].Cl>ClCCCl>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:13]([CH2:15][CH2:16][CH2:17][C:18]([O:20][CH3:21])=[O:19])=[O:14])=[CH:4][CH:3]=1 |f:1.2.3.4|
|
Name
|
|
Quantity
|
8.13 mL
|
Type
|
reactant
|
Smiles
|
ClC1=CC=CC=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Name
|
|
Quantity
|
21.3 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Cl-].[Cl-].[Al+3]
|
Name
|
|
Quantity
|
12.15 mL
|
Type
|
reactant
|
Smiles
|
ClC(=O)CCCC(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
by stirring the mixture at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
the solvent was then distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by silica-gel column chromatography (eluent
|
Type
|
ADDITION
|
Details
|
a mixture of 4% ethyl acetate and hexane)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C(=O)CCCC(=O)OC)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.8 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 82.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |